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A Comparative Analysis of a New Immunotherapeutic Agent

For researchers, scientists, and drug development professionals, the landscape of cancer
immunotherapy is in a constant state of evolution. This guide provides a comprehensive
overview and objective comparison of 10-108, a novel antagonist antibody targeting the
myeloid checkpoint Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2 or ILT4), currently in
clinical development for the treatment of solid tumors. This document synthesizes available
data from preclinical studies and the ongoing Phase 1 clinical trial (NCT05054348) to facilitate
a clear understanding of its mechanism of action, clinical performance, and potential role in the
oncology armamentarium.

Executive Summary

10-108 is a first-in-class, fully human IgG4 monoclonal antibody designed to block the inhibitory
signaling of LILRB2 on myeloid cells within the tumor microenvironment. By doing so, it aims to
reprogram immunosuppressive myeloid cells into an active, anti-tumor state, thereby
enhancing both innate and adaptive anti-cancer immunity. Clinical data to date suggests that
10-108 is well-tolerated and shows promising anti-tumor activity, both as a monotherapy and in
combination with PD-1 inhibitors, in heavily pretreated patients with advanced solid tumors.

Mechanism of Action: Targeting the LILRB2 Myeloid
Checkpoint
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LILRB2 is a key inhibitory receptor expressed predominantly on myeloid cells, including
macrophages, monocytes, and dendritic cells. Its ligands, such as HLA-G, ANGPTLs,
SEMA4A, and CD1d, are often upregulated in the tumor microenvironment, leading to the
suppression of T-cell activation and proliferation. 10-108 functions by binding to LILRB2 with
high affinity and specificity, thereby preventing its interaction with these ligands. This blockade
is hypothesized to shift the balance of myeloid cell function from a pro-tumor (M2-like) to an
anti-tumor (M1-like) phenotype, leading to enhanced antigen presentation and T-cell-mediated
tumor cell killing.
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LILRB2 Signaling and 10-108 Inhibition

Clinical Performance: Phase 1 Dose-Escalation
Study (NCT05054348)

The first-in-human Phase 1 trial of I0-108 has provided initial safety and efficacy data in
patients with advanced, refractory solid tumors. The study evaluated 10-108 as both a
monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.

Efficacy Data

The trial has demonstrated encouraging preliminary efficacy in a heavily pre-treated patient
population.
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Monotherapy
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carcinoma[1]
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observed in
microsatellite-
10-108 +
. stable (MSS)
Pembrolizum 13 23%][1] 0 3 (23%)
b tumors
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(cholangiocar
cinoma, colon

cancer)[2]

Safety and Tolerability

I0-108 has been generally well-tolerated up to the maximum administered dose of 1800 mg
every 3 weeks (Q3W).[1]

Treatment-
Related TRAES leading
Number of Adverse Grade 3-4 to
Treatment Arm . . . .
Patients Events TRAEs Discontinuatio
(TRAES) (Any n
Grade)
10-108
12 50.0% 0% 0%
Monotherapy
10-108 +
13 46.2% 0% 0%

Pembrolizumab
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The most common TRAEs were mild to moderate and included myalgia, pruritus, and diarrhea.

No dose-limiting toxicities were observed, and a maximum tolerated dose was not reached.

Comparison with Alternative Immunotherapies

A direct meta-analysis comparing 10-108 to other therapies is not yet possible due to its early

stage of development. However, a qualitative comparison can be made with established

immunotherapies, particularly PD-1/PD-L1 inhibitors, which represent the current standard of

care in many solid tumors.

Feature

10-108 (LILRB2 Inhibitor)

PD-1/PD-L1 Inhibitors (e.g.,
Pembrolizumab)

Target Cell Population

Primarily myeloid cells

(macrophages, dendritic cells)

Primarily T-cells

Mechanism of Action

Re-polarizes
immunosuppressive myeloid
cells to an anti-tumor
phenotype, enhancing antigen
presentation and T-cell

activation.

Blocks the inhibitory interaction
between PD-1 on T-cells and
PD-L1 on tumor and immune
cells, restoring T-cell anti-

tumor activity.

Potential Advantages

- May be effective in tumors
with low T-cell infiltration
("cold" tumors).- Potential to
overcome resistance to PD-
1/PD-L1 inhibitors.- Synergistic
effect when combined with PD-
1 inhibitors.

- Established efficacy across a
wide range of solid tumors.-
Well-characterized safety

profile.

Observed Efficacy (in

refractory solid tumors)

Promising early signals of
durable responses, including in
MSS tumors.

Efficacy can be limited in
certain tumor types and in the

refractory setting.

Experimental Protocols
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The following outlines the methodologies employed in the Phase 1 clinical trial of 10-108
(NCT05054348).

Study Design

A first-in-human, open-label, multicenter, dose-escalation and cohort expansion study.
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Patient Enrollment
Advanced/Metastatic Solid Tumors
(Failed Standard Therapy)

Part 1: Dose Escalation (mTPIVDesign)

Y
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10-108 Monotherapy 10-108 + Pembrolizumab/Cemiplimab
(RP2D)

Safety & Tolerability
(Primary Objective)

Preliminary Efficacy (RECIST 1.1)

Pharmacodynamics
(Receptor Occupancy, Biomarkers)

Anti-Drug Antibodies
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10-108 Phase 1 Trial Workflow
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Key Methodologies

Patient Population: Adults with histologically or cytologically confirmed advanced or
metastatic solid tumors who have failed standard therapy.

Intervention:

o Monotherapy: 10-108 administered intravenously every 3 weeks at escalating doses (60
mg, 180 mg, 600 mg, 1800 mg).

o Combination Therapy: 10-108 at escalating doses in combination with a fixed dose of
pembrolizumab (200 mg Q3W).

Primary Objective: To assess the safety and tolerability of I0-108 as a monotherapy and in
combination with pembrolizumab.

Secondary Objectives: To evaluate pharmacokinetics (PK), immunogenicity, and preliminary
anti-tumor activity.

Pharmacokinetics (PK): Serum concentrations of I0-108 were measured at various time
points to determine key PK parameters. The specific assay methodology is not detailed in
the available publications.

Pharmacodynamics (PD):

o Receptor Occupancy (RO): Full receptor occupancy in peripheral blood was achieved at
doses of 600 mg and higher. The specific flow cytometry-based assay protocol for
determining RO is not publicly available.

o Biomarker Analysis: NanoString profiling of tumor tissues was performed at baseline and
post-treatment to assess changes in gene expression related to T-cell activation and
inflammation.

Immunogenicity:

o Anti-Drug Antibody (ADA) Assay: A bridging electrochemiluminescence assay was utilized
to detect the presence of anti-lI0-108 antibodies in patient serum.
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Conclusion

I0-108 represents a promising new approach in cancer immunotherapy by targeting the
LILRB2 myeloid checkpoint. Early clinical data suggests a manageable safety profile and
encouraging signs of efficacy, particularly in combination with PD-1 inhibitors and in tumor
types that are typically less responsive to immunotherapy. As further data from the ongoing and
future clinical trials become available, the role of I0-108 in the treatment of solid tumors will be
more clearly defined. Its unique mechanism of action holds the potential to expand the benefit
of immunotherapy to a broader patient population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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